Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate is a complex organic compound with a unique structure that includes a benzoxepin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with 1-benzoxepin-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzoxepin ring structure allows for unique binding interactions, which can result in inhibition or activation of target proteins .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate
- Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate
- Butyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate
Comparison: Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate is unique due to the presence of the benzoxepin ring, which imparts distinct chemical and biological properties compared to its benzofuran analogs. This uniqueness makes it a valuable compound for specific applications where the benzoxepin structure offers advantages in terms of stability, reactivity, and biological activity .
Eigenschaften
Molekularformel |
C20H17NO4 |
---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
ethyl 2-(1-benzoxepine-4-carbonylamino)benzoate |
InChI |
InChI=1S/C20H17NO4/c1-2-24-20(23)16-8-4-5-9-17(16)21-19(22)15-11-12-25-18-10-6-3-7-14(18)13-15/h3-13H,2H2,1H3,(H,21,22) |
InChI-Schlüssel |
JRVGUNMRULIEQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.